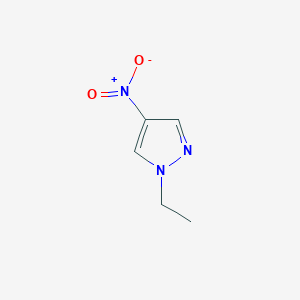

1-ethyl-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-7-4-5(3-6-7)8(9)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPXKEBIYOXPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502745 | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58793-45-6 | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Ethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-ethyl-4-nitro-1H-pyrazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrazole core in various bioactive compounds and energetic materials. This document outlines a detailed, two-step synthetic pathway, starting from the nitration of pyrazole followed by the N-ethylation of the resulting 4-nitropyrazole. It also details the expected characterization of the final product using modern analytical techniques.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the regioselective nitration of pyrazole to form 4-nitropyrazole. The subsequent step is the N-alkylation of this intermediate with a suitable ethylating agent.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-pyrazole

The nitration of pyrazole is a well-established procedure. A common and effective method involves the use of a mixed acid nitrating agent.

Materials:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%) / Fuming Sulfuric Acid (20%) mixture (Nitrosulfuric acid)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add pyrazole to concentrated sulfuric acid. Stir the mixture until the pyrazole is completely dissolved, forming pyrazole sulfate.

-

Maintain the ice-water bath and add the fuming nitrosulfuric acid dropwise to the reaction mixture. The temperature should be carefully monitored and kept low during the addition.

-

After the addition is complete, the reaction mixture is gradually warmed to 50°C and stirred for approximately 1.5 hours.[1]

-

The reaction is quenched by pouring the mixture into a beaker containing crushed ice.

-

The precipitated white solid, 4-nitropyrazole, is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl ether/hexane, to yield pure 4-nitropyrazole.[1] A yield of up to 85% can be expected under optimized conditions.[1]

Step 2: Synthesis of this compound

The N-ethylation of 4-nitropyrazole can be achieved using various alkylating agents and reaction conditions. A plausible and effective method is the reaction with an ethyl halide in the presence of a base.

Materials:

-

4-Nitro-1H-pyrazole

-

Iodoethane (or Bromoethane)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-nitropyrazole in anhydrous acetonitrile or DMF, add a slight excess of potassium carbonate or cesium carbonate.

-

To this stirred suspension, add a slight excess of iodoethane.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50°C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the inorganic salts are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₇N₃O₂[2] |

| Molecular Weight | 141.13 g/mol [2] |

| Appearance | Expected to be a solid at room temperature.[3] |

| Melting Point | Not reported in the searched literature. |

Spectroscopic Data (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | Ethyl group: A quartet for the methylene protons (-CH₂-) around 4.2-4.5 ppm and a triplet for the methyl protons (-CH₃) around 1.4-1.6 ppm. Pyrazole ring protons: Two singlets in the aromatic region, likely between 8.0 and 9.0 ppm, corresponding to the protons at the C3 and C5 positions. |

| ¹³C NMR | Ethyl group: Two signals in the aliphatic region, one for the methylene carbon (-CH₂-) and one for the methyl carbon (-CH₃). Pyrazole ring carbons: Two signals in the aromatic region for the CH carbons and one signal for the carbon bearing the nitro group (C4). |

| FTIR (cm⁻¹) | C-H stretching: Aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹ and aromatic C-H stretches from the pyrazole ring just above 3000 cm⁻¹. N-O stretching (nitro group): Strong characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C=N and C=C stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the pyrazole ring. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 141. Fragmentation: Loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z = 95. Loss of an ethyl group (-C₂H₅, 29 Da) to give a fragment at m/z = 112. Further fragmentation of the pyrazole ring. |

Experimental and Characterization Workflow

The logical flow from starting materials to the fully characterized product is outlined below.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. While a specific, published experimental procedure for the N-ethylation and complete characterization data for the final compound were not found in the immediate literature search, the provided protocols are based on well-established and analogous reactions, offering a high probability of success. The predicted characterization data serves as a reliable guide for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate further research and development in fields where this and related pyrazole derivatives are of interest.

References

Spectral Data of 1-ethyl-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-ethyl-4-nitro-1H-pyrazole. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents a combination of predicted data based on analogous compounds and established experimental protocols for the characterization of pyrazole derivatives. This information is intended to support researchers in the identification, characterization, and application of this compound in drug discovery and development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 58793-45-6

-

Molecular Formula: C₅H₇N₃O₂

-

Molecular Weight: 141.13 g/mol

-

Appearance: Expected to be a solid at room temperature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and general principles of spectroscopic interpretation for pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-5 |

| ~8.0 | s | 1H | H-3 |

| ~4.3 | q | 2H | -CH₂- (ethyl) |

| ~1.5 | t | 3H | -CH₃ (ethyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-5 |

| ~135 | C-3 |

| ~125 | C-4 |

| ~45 | -CH₂- (ethyl) |

| ~15 | -CH₃ (ethyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3200 | Medium | C-H stretching (aromatic) |

| ~2850-2950 | Medium | C-H stretching (aliphatic) |

| ~1550 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1400-1500 | Medium | C=C and C=N stretching (ring) |

| ~1000-1200 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 141 | High | [M]⁺ (Molecular Ion) |

| 112 | Medium | [M - C₂H₅]⁺ |

| 95 | Medium | [M - NO₂]⁺ |

| 67 | Medium | [C₃H₃N₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

-

Employ a standard pulse sequence with a sufficient number of scans (typically 1024 or more) to obtain a good quality spectrum.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

-

GC-MS Conditions:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature up to a higher value (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the molecular weight of the compound (e.g., 200).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Crystal Structure Analysis of 1-ethyl-4-nitro-1H-pyrazole: A Technical Overview

Affiliation: Google Research

Abstract

This technical guide addresses the crystal structure analysis of 1-ethyl-4-nitro-1H-pyrazole. Despite a comprehensive search of crystallographic databases and the scientific literature, a definitive crystal structure for this specific compound has not been publicly reported. This document, therefore, provides a foundational guide for researchers and professionals in drug development interested in this and similar pyrazole derivatives. It outlines a probable synthetic pathway, details generalized experimental protocols for crystallization and single-crystal X-ray diffraction, and presents a logical workflow for the structural determination of such compounds. The information herein is compiled from established methodologies for analogous pyrazole structures.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal and agricultural chemistry due to their diverse biological activities. The introduction of an ethyl group at the N1 position and a nitro group at the C4 position of the pyrazole ring, as in this compound (Figure 1), is anticipated to modulate its physicochemical properties and biological efficacy. Crystal structure analysis is paramount in drug design and development as it provides precise information about the three-dimensional arrangement of atoms, which governs molecular interactions and, consequently, biological function.

While the specific crystal structure of this compound remains undetermined, this guide serves as a valuable resource by detailing the established procedures for the synthesis and structural analysis of related compounds.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₅H₇N₃O₂ CAS Number: 58793-45-6

General Synthetic and Crystallization Strategies

The synthesis of this compound would likely proceed via a two-step process: the nitration of pyrazole followed by N-alkylation.

Synthesis of 4-Nitropyrazole (Precursor)

A common method for the synthesis of 4-nitropyrazole involves the direct nitration of pyrazole.[1]

Experimental Protocol: Nitration of Pyrazole [1]

-

To a flask equipped with a stirrer and thermometer, add concentrated sulfuric acid and pyrazole at room temperature. Stir the mixture for 30 minutes.

-

Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.

-

Cool the pyrazole-sulfuric acid mixture in an ice-water bath and add the fuming nitrosulfuric acid dropwise.

-

After the addition is complete, raise the temperature to 50°C and maintain the reaction for approximately 1.5 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under a vacuum.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl ether/hexane, to yield pure 4-nitropyrazole.

N-Alkylation of 4-Nitropyrazole

The ethyl group can be introduced onto the pyrazole ring via N-alkylation of the 4-nitropyrazole precursor.

Experimental Protocol: N-Alkylation of 4-Nitropyrazole

-

Dissolve 4-nitropyrazole in a suitable solvent such as acetone.

-

Add a base, for example, aqueous sodium hydroxide, to the solution with stirring.

-

Introduce the alkylating agent, such as ethyl iodide or ethyl bromide, dropwise at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

Crystallization

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. Various techniques can be employed for the crystallization of pyrazole derivatives.

Experimental Protocol: Crystallization

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to form a nearly saturated solution. Allow the solvent to evaporate slowly in a loosely covered container.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to allow for the gradual formation of crystals. To control the cooling rate, the flask can be placed in a large, insulated container.[2]

Single-Crystal X-ray Diffraction: A General Protocol

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Refinement [3][4]

-

Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in size) under a microscope.[4] Mount the crystal on a goniometer head, often using a cryoprotectant oil to prevent degradation and improve data quality at cryogenic temperatures (around 100 K).[3]

-

Data Collection: Place the mounted crystal on the diffractometer. An X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Logical Workflow for Structural Analysis

The following diagram illustrates the general workflow from the synthesis of a novel pyrazole derivative to its complete crystal structure analysis.

Conclusion

While the crystal structure of this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for its synthesis and structural determination. The outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction are based on established methodologies for similar pyrazole derivatives and offer a solid foundation for researchers to undertake the characterization of this and other novel compounds. The elucidation of its crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-activity relationships.

References

Quantum Chemical Calculations for 1-ethyl-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of 1-ethyl-4-nitro-1H-pyrazole. This molecule, belonging to the energetic and pharmacologically relevant pyrazole class of compounds, can be thoroughly investigated using computational methods to elucidate its electronic structure, stability, and reactivity. This guide outlines the standard computational protocols, expected data, and their interpretation, serving as a valuable resource for researchers in computational chemistry and drug development.

Introduction to Computational Investigation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. For a molecule like this compound (Molecular Formula: C5H7N3O2, CAS: 58793-45-6), these methods can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics. Such data are crucial for understanding its chemical behavior and potential applications.

Theoretical Methodology: A Practical Protocol

A robust computational study of this compound would typically involve the following steps, based on established methods for similar nitropyrazole systems.

Software and Computational Level

The calculations would be performed using a widely recognized quantum chemistry software package. The choice of theoretical method is critical for obtaining accurate results. For molecules of this nature, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy. A popular and effective choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This would be paired with a suitable basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, important for systems with heteroatoms and nitro groups.

Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the positions of its atoms. This results in the equilibrium geometry, from which various molecular properties can be calculated.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two primary purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and secondly, to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation of the computational model.

Electronic Property Calculations

Several key electronic properties are typically calculated to understand the molecule's reactivity and electronic nature:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. It helps in identifying the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution and intramolecular interactions.

Data Presentation: Key Computational Observables

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Placeholder) |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.37 Å | |

| N1-C6 (Ethyl) | 1.47 Å | |

| C4-N7 (Nitro) | 1.45 Å | |

| Bond Angle | N1-N2-C3 | 110.5° |

| N2-C3-C4 | 105.0° | |

| C3-C4-C5 | 108.5° | |

| C4-C5-N1 | 107.0° | |

| C5-N1-N2 | 109.0° | |

| Dihedral Angle | C5-N1-C6-C7 | 85.0° |

| C3-C4-N7-O8 | 175.0° |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) (Placeholder) | IR Intensity (Placeholder) | Raman Activity (Placeholder) | Assignment |

| 1 | 3150 | High | Low | C-H stretch (pyrazole ring) |

| 2 | 2980 | Medium | Medium | C-H stretch (ethyl group) |

| 3 | 1550 | Very High | Medium | NO₂ asymmetric stretch |

| 4 | 1350 | High | High | NO₂ symmetric stretch |

| 5 | 1480 | Medium | High | Pyrazole ring stretch |

Table 3: Electronic Properties

| Property | Calculated Value (Placeholder) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Energy Gap | 5.4 eV |

| Dipole Moment | 4.2 Debye |

Visualization of Computational Workflow

A clear workflow diagram is essential for understanding the logical sequence of the computational investigation.

Conclusion

This technical guide has outlined a comprehensive computational protocol for the quantum chemical investigation of this compound. By following these methodologies, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule. The presented tables and workflow diagram provide a clear framework for data presentation and procedural understanding. This theoretical approach, when coupled with experimental studies, can significantly accelerate the research and development process for new materials and pharmaceutical agents based on the pyrazole scaffold.

An In-depth Technical Guide on the Presumed Thermal Decomposition Pathway of 1-ethyl-4-nitro-1H-pyrazole

Introduction

1-ethyl-4-nitro-1H-pyrazole is a heterocyclic compound containing a pyrazole ring substituted with an ethyl group at the N1 position and a nitro group at the C4 position. The thermal stability and decomposition pathway of such molecules are of significant interest in the fields of energetic materials, pharmaceutical stability, and process safety. The presence of the nitro group, a common energetic functional group, suggests that the compound is likely to undergo exothermic decomposition upon heating. This guide outlines the probable thermal decomposition pathway, drawing parallels from studies on various nitropyrazoles.

Proposed Thermal Decomposition Pathway

The thermal decomposition of nitropyrazoles can be initiated by several mechanisms, primarily involving the nitro group or the pyrazole ring itself. For this compound, the decomposition is likely to proceed through a multi-step process involving initial bond cleavage followed by a cascade of secondary reactions.

Based on studies of related nitropyrazoles, two primary initiation steps are plausible:

-

C-NO2 Homolysis: The cleavage of the carbon-nitro bond is a common initial step in the decomposition of many nitroaromatic and nitroheterocyclic compounds. This homolytic cleavage would result in the formation of a pyrazolyl radical and a nitrogen dioxide radical (•NO2).[1]

-

Intramolecular Oxidation: The nitro group can act as an internal oxidant, leading to the oxidation of an adjacent part of the molecule. This might involve a strongly polarized cyclic four-membered transition state.[2]

Following the initial step, a series of complex secondary reactions are expected to occur, leading to the formation of various gaseous products and a solid residue. These reactions may include:

-

Ring Opening: The pyrazole ring can open, triggered by the initial bond scission.[2]

-

Radical Reactions: The initially formed radicals can participate in a variety of propagation and termination reactions.

-

Gas Formation: The decomposition of the ring and the nitro group will lead to the evolution of stable gaseous products such as N2, CO, CO2, H2O, and various nitrogen oxides (NOx).

Below is a visual representation of the proposed initial decomposition steps.

Caption: Proposed initial pathways for the thermal decomposition of this compound.

Experimental Protocols for Studying Thermal Decomposition

To experimentally determine the thermal decomposition pathway of this compound, a combination of thermo-analytical and spectroscopic techniques would be employed. The following protocols are standard in the field for characterizing the thermal behavior of energetic materials.[2][3]

1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures of melting, decomposition onset, and peak decomposition, as well as the heat of decomposition.

-

Methodology:

-

A small sample (typically 0.5-2 mg) of this compound is weighed into an aluminum or gold-plated copper crucible.

-

The crucible is hermetically sealed.

-

The sample is heated in the DSC instrument under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 5, 10, 15, 20 °C/min).

-

The heat flow to or from the sample relative to an empty reference crucible is measured as a function of temperature.

-

The resulting DSC curve is analyzed to identify thermal events.

-

2. Thermogravimetric Analysis (TGA)

-

Objective: To measure the mass loss of the sample as a function of temperature, providing information about the decomposition stages and the amount of solid residue.

-

Methodology:

-

A sample (typically 2-5 mg) of this compound is placed in a TGA pan (e.g., alumina or platinum).

-

The sample is heated in the TGA instrument under a controlled atmosphere at a constant heating rate.

-

The mass of the sample is continuously monitored as the temperature increases.

-

The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the decomposition temperatures and kinetics.

-

3. Coupled TGA-FTIR/MS

-

Objective: To identify the gaseous products evolved during the thermal decomposition.

-

Methodology:

-

The TGA instrument is coupled to a Fourier Transform Infrared (FTIR) spectrometer and/or a Mass Spectrometer (MS).

-

As the sample is heated in the TGA, the evolved gases are transferred to the FTIR gas cell and/or the MS ion source via a heated transfer line.

-

FTIR spectra and mass spectra of the evolved gases are recorded continuously throughout the decomposition process.

-

The obtained spectra are analyzed to identify the chemical composition of the gaseous products at different temperatures.[2][3]

-

Below is a generalized workflow for the experimental investigation of thermal decomposition.

References

An In-depth Technical Guide to the Solubility and Stability of 1-ethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-ethyl-4-nitro-1H-pyrazole. Due to the limited availability of specific experimental data for this compound, this document focuses on predicting its physicochemical properties based on the known behavior of structurally related molecules, such as nitropyrazoles and nitroaromatics. Furthermore, detailed experimental protocols are provided to enable researchers to determine these critical parameters in the laboratory.

Predicted Solubility Profile of this compound

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The structure of this compound features a polar pyrazole ring, a highly polar nitro group, and a non-polar ethyl group. This combination of polar and non-polar functionalities will dictate its solubility in various organic solvents. Generally, organic molecules are more soluble in less polar solvents.

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in non-polar solvents is expected to be lower, while its solubility in polar protic solvents will be influenced by the ability of the solvent to hydrogen bond with the nitro group and the nitrogen atoms of the pyrazole ring. For organic compounds, as the carbon chain length increases, the solubility in water decreases.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitro group and pyrazole nitrogens, but the non-polar ethyl group may limit high solubility. |

| Water | Sparingly Soluble | The presence of polar groups allows for some interaction with water, but the overall organic character of the molecule is likely to limit its aqueous solubility. | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents have significant dipole moments that can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a potent polar aprotic solvent. | |

| Non-polar | Hexane, Toluene | Sparingly Soluble | The dominant polar nature of the nitro-pyrazole core will likely result in poor solubility in non-polar, hydrocarbon-based solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | DCM has a moderate polarity and is a good solvent for many organic compounds of intermediate polarity. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a selection of organic solvents.

Methodology:

-

Material Preparation : Ensure the this compound is of high purity. Use analytical grade or higher purity organic solvents.

-

Saturated Solution Preparation :

-

Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.

-

-

Phase Separation :

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm PTFE) can be used to clarify the solution.

-

-

Quantification :

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the saturated solution and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution.

-

-

Data Reporting : Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

Caption: Workflow for determining the solubility of this compound.

Predicted Stability Profile

The stability of this compound is a critical parameter, particularly for its storage, handling, and application in drug development. Based on the chemistry of related compounds, its stability profile can be predicted under various conditions.

-

Thermal Stability : Nitropyrazoles are often characterized by good thermal stability.[2] However, at elevated temperatures, thermal decomposition can occur. The primary decomposition pathway for nitroaromatic compounds often involves the cleavage of the C-NO2 bond.[3] Another potential pathway is the isomerization of the nitro group to a nitrite, followed by cleavage of the O-NO bond.[3]

-

Photostability : Aromatic nitro compounds can be susceptible to photodegradation upon exposure to UV light.[4][5] The photolysis of nitrophenols, for instance, has been shown to generate nitrous acid.[6] It is therefore recommended that this compound and its solutions be protected from light.

-

Hydrolytic Stability : The pyrazole ring is generally stable towards hydrolysis. However, some pyrazole derivatives, especially those with ester functionalities, can undergo hydrolysis, particularly at non-neutral pH.[7][8] While this compound lacks an ester group, its stability in strongly acidic or basic aqueous media should be experimentally verified.

-

Oxidative Stability : The pyrazole ring is relatively resistant to oxidation, but strong oxidizing agents could potentially lead to degradation.[9]

Experimental Protocol for Stability Assessment

A forced degradation study is the standard approach to determine the intrinsic stability of a compound and to identify potential degradation products.[9]

Methodology:

-

Solution Preparation : Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions : Subject the solutions to a variety of stress conditions in parallel. Include a control sample stored under normal conditions (e.g., 5°C, protected from light).

-

Acidic Hydrolysis : Add HCl to a final concentration of 0.1 M.

-

Basic Hydrolysis : Add NaOH to a final concentration of 0.1 M.

-

Oxidative Stress : Add hydrogen peroxide (e.g., 3% v/v).

-

Thermal Stress : Heat the solution at an elevated temperature (e.g., 60°C).

-

Photolytic Stress : Expose the solution to a controlled source of UV and visible light in a photostability chamber.

-

-

Time-Point Analysis : At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample. If necessary, neutralize the acidic and basic samples before analysis.

-

Quantification : Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector. This allows for the quantification of the parent compound and the detection of any degradation products.

-

Data Evaluation :

-

Calculate the percentage of the remaining parent compound at each time point for each stress condition.

-

Identify and, if possible, characterize the major degradation products.

-

Caption: Workflow for assessing the stability of this compound.

Hypothetical Degradation Pathways

Based on the known chemistry of nitroaromatic compounds and pyrazoles, several degradation pathways can be postulated. The following diagram illustrates these hypothetical routes. It is crucial to note that these pathways are theoretical and require experimental verification.

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on established chemical principles and data from related compounds. The provided tables and diagrams offer a clear, structured overview for researchers. However, it is imperative to experimentally verify these predicted properties using the detailed protocols outlined in this document. Such empirical data is essential for the successful application of this compound in research and development, particularly in the stringent context of drug discovery and development.

References

- 1. Khan Academy [khanacademy.org]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Electrophilic Nitration of 1-Ethyl-1H-pyrazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophilic nitration of 1-ethyl-1H-pyrazole, a cornerstone reaction in the synthesis of functionalized pyrazole derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group via electrophilic aromatic substitution (EAS) offers a versatile handle for further molecular elaboration, making this reaction critical for drug discovery and development programs.

Core Reaction Mechanism

The electrophilic nitration of 1-ethyl-1H-pyrazole follows a classical electrophilic aromatic substitution pathway. This multi-step process involves the generation of a potent electrophile, which is subsequently attacked by the electron-rich pyrazole ring, leading to the substitution of a hydrogen atom with a nitro group.

Step 1: Generation of the Nitronium Ion

The active electrophile in most nitration reactions is the highly reactive nitronium ion (NO₂⁺). A common method for its in-situ generation is the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[1][2] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

The pyrazole ring, being an electron-rich heteroaromatic system, acts as a nucleophile. The π-electrons of the ring attack the nitronium ion. This is the rate-determining step of the reaction.[1] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Step 3: Regioselectivity of the Attack

For 1-substituted pyrazoles, electrophilic attack occurs preferentially at the C4 position.[3][4][5][6] This regioselectivity is governed by the electronic distribution within the pyrazole ring and the relative stability of the possible sigma complexes.

-

Attack at C4: The positive charge in the resulting sigma complex is distributed over the N2, C3, and C5 atoms. This delocalization is relatively stable.

-

Attack at C3 or C5: An attack at the C3 or C5 positions would place a positive charge on the nitrogen atom (N2) that is adjacent to the positively charged N1 atom in one of the resonance structures. This arrangement of adjacent positive charges is highly unstable.[6]

Therefore, the transition state leading to the C4-substituted intermediate is significantly lower in energy, making 4-nitration the overwhelmingly favored pathway.[6][7] The N1-ethyl group is an activating group that donates electron density to the ring, further facilitating the electrophilic attack.

Step 4: Deprotonation and Re-aromatization

In the final step, a weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton from the C4 carbon of the sigma complex.[2] This restores the aromaticity of the pyrazole ring and yields the final product, 1-ethyl-4-nitro-1H-pyrazole.

Below is a Graphviz diagram illustrating the overall mechanism.

Caption: Overall workflow of the electrophilic nitration mechanism.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are adapted from established methods for the nitration of N-substituted pyrazoles.[3][8]

Method A: Nitration with Nitric Acid/Sulfuric Acid

This is the most common and potent nitrating system.

Protocol:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 1-ethyl-1H-pyrazole (1.0 eq.).

-

Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq.) dropwise while maintaining the internal temperature below 5 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (~1-2 eq.) in a separate flask, pre-cooled to 0 °C.

-

Add the cold nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture slowly over crushed ice.

-

Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7.

-

The product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.

-

If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Method B: Nitration with Nitric Acid/Acetic Anhydride (Acetyl Nitrate)

This method is generally milder than using mixed acid. The reactive species is believed to be protonated acetyl nitrate.[3]

Protocol:

-

Dissolve 1-ethyl-1H-pyrazole (1.0 eq.) in acetic anhydride in a flask and cool the mixture to -5 °C to 0 °C in an ice-salt bath.

-

In a separate flask, prepare the acetyl nitrate reagent by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to acetic anhydride at a temperature maintained between 15-20 °C, then cool to -5 °C.

-

Add the cold acetyl nitrate solution dropwise to the pyrazole solution over 30 minutes, keeping the temperature below 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry. If no solid forms, extract with an organic solvent as described in Method A.

-

Purify the product by recrystallization from a suitable solvent like ethanol.[3]

A typical experimental workflow is visualized in the diagram below.

Caption: A typical experimental workflow for pyrazole nitration.

Quantitative Data

While specific quantitative data for the nitration of 1-ethyl-1H-pyrazole is not extensively published, data from closely related analogs such as 1-phenylpyrazole and 3,5-dimethylpyrazole provide valuable insights into expected yields and conditions.

| Substrate | Nitrating Agent | Conditions | Product | Yield (%) | Reference |

| 1-Phenylpyrazole | HNO₃ / Ac₂O | -5 °C to RT | 4-Nitro-1-phenylpyrazole | 53% | [3] |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃ / Ac₂O | 0 °C to RT, 4h | 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | 85% | [8] |

| 3,5-Dimethylpyrazole | HNO₃ / H₂SO₄ / TFAA | 0-5 °C, 12h | 3,5-Dimethyl-4-nitropyrazole | 76% | [9] |

| 1-Methylpyrazole | HNO₃ / H₂SO₄ / TFAA | 0-5 °C, 12h | 1-Methyl-4-nitropyrazole | 65% | [9] |

Note: Yields are for isolated products after purification. The nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole resulted in dinitration on both the pyrazole and phenyl rings.

Safety Considerations

-

Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin.

-

Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Proper cooling and slow, controlled addition of reagents are critical to prevent runaway reactions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. All manipulations should be performed inside a chemical fume hood.

Conclusion

The electrophilic nitration of 1-ethyl-1H-pyrazole is a highly regioselective and efficient method for producing this compound. The reaction proceeds through a well-understood electrophilic aromatic substitution mechanism, with the C4 position being the exclusive site of attack due to the superior stability of the corresponding sigma complex intermediate. The choice of nitrating agent, either mixed acid or acetyl nitrate, allows for tuning of the reaction conditions. The resulting 4-nitro derivative is a valuable intermediate, providing a synthetic handle for further functionalization in the development of novel pharmaceuticals and other advanced materials.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. scribd.com [scribd.com]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Regioselectivity in the Synthesis of 1-Ethyl-4-Nitro-1H-Pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective synthesis of N-substituted pyrazoles is a critical aspect of medicinal chemistry and materials science, as the isomeric purity of these compounds can significantly impact their biological activity and material properties. This technical guide provides an in-depth analysis of the regioselectivity in the synthesis of 1-ethyl-4-nitro-1H-pyrazole, a valuable building block in drug discovery. We will explore the synthetic routes to the 4-nitro-1H-pyrazole precursor, delve into the factors governing the regioselectivity of its N-ethylation, and provide detailed experimental protocols for its synthesis and characterization. This guide aims to equip researchers with the necessary knowledge to control the isomeric outcome of this important reaction.

Introduction

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their diverse biological activities. The substitution pattern on the pyrazole ring is paramount in determining the molecule's interaction with biological targets. The N-alkylation of unsymmetrically substituted pyrazoles, such as 4-nitro-1H-pyrazole, often yields a mixture of regioisomers, namely the N1 and N2 alkylated products. In the case of 4-nitro-1H-pyrazole, ethylation can lead to the formation of this compound and 1-ethyl-3-nitro-1H-pyrazole (the numbering of the ring changes upon N-substitution). The ability to selectively synthesize the desired this compound isomer is, therefore, of significant interest.

This guide will first cover the efficient synthesis of the precursor, 4-nitro-1H-pyrazole. Subsequently, it will focus on the crucial N-ethylation step, discussing the theoretical principles that govern the regiochemical outcome and providing practical experimental procedures.

Synthesis of the 4-Nitro-1H-pyrazole Precursor

The synthesis of 4-nitro-1H-pyrazole is typically achieved through the direct nitration of pyrazole. Several methods have been reported, with variations in the nitrating agents and reaction conditions, leading to different yields and purity profiles.

Table 1: Summary of Synthetic Conditions for 4-Nitro-1H-pyrazole

| Nitrating Agent(s) | Solvent/Medium | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Conc. HNO₃ / Conc. H₂SO₄ | - | 90 | 6 | 56 | [Guidechem] |

| Fuming HNO₃ / Fuming H₂SO₄ | Conc. H₂SO₄ | 50 | 1.5 | 85 | [Guidechem] |

A one-pot, two-step method using fuming nitric acid and fuming sulfuric acid has been shown to be highly efficient. [cite: Guidechem]

Experimental Protocol: One-Pot Synthesis of 4-Nitro-1H-pyrazole

This protocol is adapted from an optimized procedure reported to give a high yield of the desired product. [cite: Guidechem]

Materials:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (98%)

-

Fuming Sulfuric Acid (20% oleum)

-

Ice

Procedure:

-

Preparation of Nitrosulfuric Acid: In a four-necked flask equipped with a stirrer and a thermometer, and cooled in an ice-water bath, slowly add fuming nitric acid to fuming sulfuric acid while maintaining the temperature between 0 and 10°C.

-

Formation of Pyrazole Sulfate: In a separate flask at room temperature, add pyrazole to concentrated sulfuric acid and stir for 30 minutes.

-

Nitration: Cool the pyrazole sulfate mixture in an ice-water bath and add the prepared nitrosulfuric acid dropwise.

-

Reaction: After the addition is complete, raise the temperature to 50°C and maintain it for 1.5 hours.

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice. A white solid will precipitate.

-

Isolation: Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum to obtain 4-nitro-1H-pyrazole.

Regioselective N-Ethylation of 4-Nitro-1H-pyrazole

The N-alkylation of 4-nitro-1H-pyrazole proceeds via the deprotonation of the pyrazole ring to form the 4-nitropyrazolate anion, which then acts as a nucleophile. This anion is an ambident nucleophile, with two nitrogen atoms (N1 and N2) that can attack the electrophilic ethylating agent. This leads to the potential formation of two regioisomers: this compound and 1-ethyl-3-nitro-1H-pyrazole.

Factors Influencing Regioselectivity

The ratio of the N1 to N2 isomers is influenced by a delicate interplay of steric, electronic, and reaction conditions.

-

Steric Hindrance: The presence of substituents on the pyrazole ring can sterically hinder one of the nitrogen atoms, directing the alkylating agent to the less hindered nitrogen. In the case of 4-nitro-1H-pyrazole, the substituents at positions 3 and 5 are hydrogens, so steric hindrance from the ring itself is minimal. However, the bulkiness of the ethylating agent can play a role.

-

Electronic Effects: The electron-withdrawing nitro group at the 4-position influences the electron density at both N1 and N2, affecting their nucleophilicity.

-

Reaction Conditions:

-

Base and Counter-ion: The choice of base determines the nature of the pyrazolate salt. Different counter-ions (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can coordinate differently with the nitrogen atoms of the anion, influencing the site of alkylation.

-

Solvent: The polarity and coordinating ability of the solvent can affect the dissociation of the pyrazolate salt and the solvation of the cation, thereby influencing which nitrogen is more accessible for alkylation.

-

Ethylating Agent: The nature of the leaving group and the hardness/softness of the electrophilic carbon in the ethylating agent (e.g., ethyl iodide vs. diethyl sulfate) can influence the regioselectivity based on Hard and Soft Acid and Base (HSAB) theory.

-

Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, potentially altering the isomer ratio.

-

Table 2: Predicted Influence of Reaction Parameters on Regioselectivity

| Parameter | Condition | Expected Effect on N1/N2 Ratio | Rationale |

| Base | Weak (e.g., K₂CO₃) vs. Strong (e.g., NaH) | May favor one isomer over the other. | The degree of dissociation of the pyrazolate salt and the nature of the ion pair can change. |

| Counter-ion | Large, soft cation (e.g., Cs⁺) | May favor N1 alkylation. | Softer cations associate less tightly with the nitrogen atoms, allowing for reaction at the sterically more accessible site. |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Generally favor N-alkylation. | These solvents effectively solvate the cation, leading to a "freer" pyrazolate anion. |

| Ethylating Agent | Hard (e.g., Diethyl sulfate) vs. Soft (e.g., Ethyl iodide) | May influence regioselectivity. | The two nitrogen atoms of the pyrazolate anion have different electronic properties and may react preferentially with hard or soft electrophiles. |

Experimental Protocol for N-Ethylation of 4-Nitro-1H-pyrazole

While specific literature on the regioselective ethylation of 4-nitro-1H-pyrazole with quantitative isomer ratios is scarce, the following protocol is adapted from a high-yield N-allylation procedure and provides a robust starting point for optimization.

Materials:

-

4-Nitro-1H-pyrazole

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (EtI) or Diethyl Sulfate (Et₂SO₄)

-

Anhydrous Acetonitrile or DMF

-

Ethyl Acetate

-

Hexane

-

Silica Gel

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitro-1H-pyrazole (1.0 eq) and the base (e.g., Cs₂CO₃, 1.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask.

-

Addition of Ethylating Agent: Stir the suspension and add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the two isomers.

-

Characterization: Characterize the purified isomers using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the regioselectivity of the reaction.

Characterization of Isomers

¹H NMR spectroscopy is a powerful tool for differentiating between the N1 and N2 isomers and for quantifying their ratio in the crude product mixture. The chemical shifts of the pyrazole ring protons will be different for the two isomers due to the different electronic environments.

-

This compound (N1 isomer): This isomer is symmetrical, and the protons at the C3 and C5 positions are expected to have the same chemical shift, appearing as a single signal.

-

1-Ethyl-3-nitro-1H-pyrazole (N2 isomer): This isomer is unsymmetrical, and the protons at the C4 and C5 positions will have distinct chemical shifts.

By integrating the characteristic signals for each isomer in the ¹H NMR spectrum of the crude reaction mixture, the regioselectivity (N1/N2 ratio) can be accurately determined.

Conclusion

The synthesis of this compound with high regioselectivity is a challenging yet achievable goal. A thorough understanding of the factors influencing the N-alkylation of the 4-nitropyrazolate anion is key to controlling the isomeric outcome. This guide has provided a comprehensive overview of the synthesis of the 4-nitro-1H-pyrazole precursor and a detailed discussion on the regioselectivity of its N-ethylation. The provided experimental protocols serve as a solid foundation for researchers to develop and optimize their synthetic strategies to obtain the desired isomer for applications in drug discovery and development. Further systematic studies on the effect of various bases, solvents, and ethylating agents on the regioselectivity are encouraged to build a more complete quantitative understanding of this reaction.

physical and chemical properties of 1-ethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-4-nitro-1H-pyrazole is a substituted nitro-pyrazole derivative. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a nitro group, a strong electron-withdrawing group, and an ethyl substituent on the pyrazole ring is expected to modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties, proposed synthesis and characterization methods, and potential biological relevance of this compound.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | [1][2] |

| Molecular Weight | 141.13 g/mol | [1][2] |

| CAS Number | 58793-45-6 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1][2] |

| InChI | InChI=1S/C5H7N3O2/c1-2-7-4-5(3-6-7)8(9)10/h3-4H,2H2,1H3 | [1] |

| InChI Key | LQPXKEBIYOXPKM-UHFFFAOYSA-N | [1] |

| SMILES | CCN1C=C(N=C1)--INVALID-LINK--[O-] |

Note: Properties such as melting point, boiling point, and solubility in various solvents are not yet reported in publicly accessible literature and would require experimental determination.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-alkylated nitropyrazoles. The general approach involves the nitration of pyrazole followed by N-alkylation.

Proposed Synthesis Workflow

The synthesis of this compound can be logically approached in two main steps: the nitration of pyrazole to form 4-nitropyrazole, followed by the N-ethylation of the 4-nitropyrazole.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of substituted pyrazoles, which can be adapted for this compound.

2.2.1. Synthesis of 4-Nitro-1H-pyrazole (General Procedure)

A common method for the nitration of pyrazole involves the use of a nitrating mixture of nitric acid and sulfuric acid.[3]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

-

Addition of Pyrazole: Slowly add pyrazole to the cooled sulfuric acid while maintaining a low temperature.

-

Nitration: Add a mixture of fuming nitric acid and fuming sulfuric acid dropwise to the reaction mixture, keeping the temperature controlled (e.g., below 10°C).

-

Reaction: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., room temperature or slightly above) for a specified time.

-

Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

2.2.2. Synthesis of this compound (General Procedure)

The N-alkylation of 4-nitropyrazole can be achieved using an ethylating agent in the presence of a base.

-

Reaction Setup: Dissolve 4-nitro-1H-pyrazole in a suitable solvent (e.g., acetonitrile, DMF).

-

Addition of Base: Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the pyrazole nitrogen.

-

Addition of Ethylating Agent: Add an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[4]

2.2.3. Characterization Protocols

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet) and two distinct signals for the pyrazole ring protons.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the two carbons of the ethyl group and the three carbons of the pyrazole ring. The carbon bearing the nitro group will likely be shifted downfield.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for analysis.[5]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

-

Sample Preparation: A dilute solution of the compound in a suitable volatile solvent is prepared for analysis.

-

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological effects. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Areas of Potential Biological Investigation

-

Antimicrobial Activity: Many pyrazole derivatives have demonstrated potent antibacterial and antifungal properties.[2][6]

-

Anti-inflammatory Activity: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[6]

-

Anticancer Activity: Substituted pyrazoles have been investigated for their cytotoxic effects against various cancer cell lines.[7]

-

Kinase Inhibition: The pyrazole scaffold is present in numerous kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[8]

Hypothetical Signaling Pathway Modulation

Given the prevalence of pyrazole derivatives as kinase inhibitors, a plausible mechanism of action for a biologically active derivative of this compound could involve the inhibition of a protein kinase, thereby disrupting a downstream signaling cascade.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly in the field of medicinal chemistry. While detailed experimental data is currently limited, this guide provides a framework for its synthesis, characterization, and exploration of its biological activities. The established pharmacological importance of the pyrazole scaffold suggests that this compound and its derivatives could serve as valuable starting points for the discovery of novel therapeutic agents. Further experimental work is necessary to fully elucidate the physicochemical properties and biological potential of this compound.

References

- 1. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meddocsonline.org [meddocsonline.org]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Ethyl-4-nitro-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the potential biological activities of 1-ethyl-4-nitro-1H-pyrazole derivatives and protocols for their evaluation. Due to the limited publicly available data on this specific scaffold, information on closely related nitro-containing pyrazole derivatives is presented as a surrogate to guide research and development efforts.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a nitro group at the C4 position and an ethyl group at the N1 position of the pyrazole ring can significantly influence the molecule's electronic properties and, consequently, its biological activity. These notes aim to provide a starting point for the investigation of this compound derivatives in drug discovery.

Potential Biological Activities

While specific data on this compound derivatives is scarce, a closely related compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, has demonstrated notable antimicrobial and anti-inflammatory properties.[1] This suggests that the 4-nitro-substitution on a pyrazole ring is a key pharmacophore for biological activity.

Antimicrobial Activity:

The aforementioned 4-nitrophenyl-containing pyrazole derivative has shown significant antibacterial activity.[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 1: Antimicrobial Activity of a Representative Nitro-substituted Pyrazole Derivative [1]

| Compound | Test Organism | MIC (µg/mL) |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli (Gram-negative) | 0.25 |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis (Gram-positive) | 0.25 |

Anticancer Activity:

Numerous pyrazole derivatives have been investigated for their anticancer potential.[2][3] The cytotoxic effects are typically evaluated against various cancer cell lines, and the half-maximal inhibitory concentration (IC50) is determined. While no specific IC50 values for this compound derivatives are currently available in the literature, the general protocols for assessing cytotoxicity are well-established.

Experimental Protocols

The following are generalized protocols for assessing the antimicrobial and anticancer activities of novel pyrazole derivatives. These can be adapted for the specific evaluation of this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial strains.

Materials:

-

Test compound (this compound derivative)

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

DMSO (for dissolving the compound)

Procedure:

-

Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Bacterial Inoculum Preparation: Grow the bacterial strain in CAMHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include wells with bacteria and broth (negative control) and wells with bacteria, broth, and a standard antibiotic (positive control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determining MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Potential Signaling Pathways

While specific signaling pathways targeted by this compound derivatives have not been elucidated, many pyrazole-containing compounds are known to act as inhibitors of various protein kinases. Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Inhibition of specific kinases that are overactive in cancer cells is a common mechanism of action for anticancer drugs.

General Kinase Inhibition Pathway

Caption: General signaling pathway for kinase inhibition by a pyrazole derivative.

References

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 1-(4-(Methylsulfonyl)Phenyl)-5-Phenyl-1H-Pyrazole-4-Carboxamides as Epidermal Growth Factor Receptor-Targeting Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Ethyl-4-nitro-1H-pyrazole as a Versatile Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-nitro-1H-pyrazole is a key heterocyclic building block in medicinal chemistry, primarily serving as a strategic precursor for the synthesis of a wide array of biologically active molecules. Its value lies in the facile transformation of the 4-nitro group into a 4-amino functionality, which then acts as a versatile handle for the construction of more complex pharmaceutical scaffolds. This transformation unlocks access to potent classes of compounds, including kinase inhibitors and anti-inflammatory agents. The pyrazole core itself is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2][3][4]